molecular formula C12H21NO2 B13249046 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13249046
M. Wt: 211.30 g/mol
InChI Key: BTDKINBHRYDBDX-UHFFFAOYSA-N
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Description

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a 2-methylcyclohexyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a pharmacophore, interacting with biological receptors and enzymes. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: A simpler analog without the 2-methylcyclohexyl group.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.

Uniqueness

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile scaffold in drug design and organic synthesis .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-(2-methylcyclohexyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15/h8-11,13H,2-7H2,1H3,(H,14,15)

InChI Key

BTDKINBHRYDBDX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2CNCC2C(=O)O

Origin of Product

United States

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